6-Methylpurine

Suicide gene therapy Cancer research Cytotoxicity assay

6-Methylpurine (MeP) is the sole effector molecule for E. coli PNP suicide gene therapy, uniquely phosphorylated by adenine phosphoribosyltransferase (APRT) rather than HGPRT. Its cytotoxic nucleotide triphosphate exhibits an intracellular half-life of ~48 hours in human cells—nearly 10-fold longer than 2-fluoroadenine (~5 h)—with >24-hour intratumoral retention enabling sustained bystander killing following single prodrug administration. Unlike 6-mercaptopurine (HGPRT-dependent, S-methylated by TPMT) or 6-chloropurine (synthetic intermediate only), MeP delivers APRT-specific pseudofeedback inhibition of de novo purine biosynthesis. For nucleoside antitumor studies, exclusively specify the β-D-anomer (IC₅₀ 6–34 nM); the α-D-anomer is 140- to 245-fold less potent. Verify anomeric purity and APRT-dependent experimental design before purchase.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 2004-03-7
Cat. No. B014201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpurine
CAS2004-03-7
Synonyms6-methyl purine
6-methylpurine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10)
InChIKeySYMHUEFSSMBHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility200000 mg/L (at 20 °C)
1.49 M

6-Methylpurine CAS 2004-03-7: Purine Analog Specifications and Procurement Considerations


6-Methylpurine (CAS 2004-03-7) is a 6-substituted purine analog bearing a single methyl group at the C6 position of the purine ring [1]. It functions as an adenine analog that serves as a substrate for adenine phosphoribosyltransferase (APRT, EC 2.4.2.7) and, following conversion to its nucleotide form, inhibits de novo purine biosynthesis via pseudofeedback inhibition of phosphoribosylpyrophosphate amidotransferase [2]. The compound is widely utilized in suicide gene therapy research as the cytotoxic effector molecule generated from prodrugs by Escherichia coli purine nucleoside phosphorylase (PNP), and as a selection agent in genetic studies due to its APRT-dependent toxicity [3].

Why 6-Methylpurine Cannot Be Replaced by Other 6-Substituted Purine Analogs


Generic substitution of purine analogs is not scientifically valid due to profound differences in enzyme substrate specificity, metabolic fate, and downstream biological consequences. 6-Methylpurine is uniquely converted to its cytotoxic nucleotide by APRT, whereas 6-mercaptopurine requires hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and undergoes extensive S-methylation via thiopurine methyltransferase, yielding a distinct metabolite profile and toxicity mechanism [1]. Similarly, 6-chloropurine serves primarily as a synthetic intermediate rather than a biologically active effector, with fundamentally different chemical reactivity [2]. Even among methylated purines, the position of substitution critically determines biological activity: N6-methyladenine and 6-methylaminopurine exhibit divergent substrate activities with APRT and PNP compared with 6-methylpurine [3]. The quantitative evidence below establishes precisely where 6-methylpurine differs from its closest analogs, enabling informed procurement decisions based on experimental requirements.

6-Methylpurine Quantitative Differentiation Evidence: Comparative Data vs. Key Analogs


6-Methylpurine vs. 2-Fluoroadenine: Cytotoxic Potency Differentiation in Human Tumor Cells

In a direct comparative study evaluating cytotoxic potency against CEM human leukemia cells following a 4-hour incubation, 2-fluoroadenine (F-Ade) exhibited 60-fold greater potency than 6-methylpurine (MeP). However, MeP metabolites demonstrated markedly superior intracellular retention, with an intracellular triphosphate half-life of approximately 48 hours compared with only 5 hours for F-ATP [1]. This differential retention profile establishes MeP as the preferred effector molecule for suicide gene therapy applications targeting slow-growing or non-proliferating tumor compartments, whereas F-Ade may be more suitable for scenarios requiring rapid but short-lived cytotoxicity.

Suicide gene therapy Cancer research Cytotoxicity assay

6-Methylpurine Synthesis: Palladium-Catalyzed Cross-Coupling vs. Dimethyl Sulfate Methylation of 6-Chloropurine

Synthetic accessibility of 6-methylpurine differs substantially depending on the route selected. Palladium-catalyzed cross-coupling of CH3ZnBr with 6-chloropurine derivatives proceeds in high yield, providing a facile and efficient route to 6-methylpurine and its nucleoside derivatives [1]. In contrast, the alternative method involving direct methylation of 6-chloropurine with dimethyl sulfate yields only 50-60% product, though it offers advantages in safety and environmental profile [2]. For researchers requiring 6-methylpurine as a building block for nucleoside synthesis, the palladium-catalyzed route is the established method of choice when maximizing yield is paramount.

Nucleoside synthesis Organometallic chemistry Prodrug development

6-Methylpurine vs. 6-Methylaminopurine vs. Adenine: Differential Substrate Activity with APRT Mutants

Genetic analysis of E. coli apt mutants (adenine phosphoribosyltransferase mutants) revealed differential resistance and utilization patterns among structurally related purine analogs. Independently obtained apt mutations conferred distinct phenotypes with respect to 6-methylpurine (MP), 2,6-diaminopurine (DAP), and 6-methylaminopurine (MAP). Among the characterized mutants, one class was resistant to both DAP and MP but capable of utilizing MAP; another class was resistant to DAP and capable of utilizing MAP but retained sensitivity to MP [1]. This differential sensitivity demonstrates that 6-methylpurine interacts with APRT in a manner distinct from its 6-methylamino and 2,6-diamino analogs, making it a uniquely specific selection agent for APRT-proficient versus APRT-deficient strains.

Genetic selection APRT mutants Microbial genetics

6-Methylpurine Prodrug Activation: In Vivo Tumor Metabolite Retention vs. Systemic Clearance

Following prodrug administration in E. coli PNP-expressing tumor models, 6-methylpurine metabolites exhibit profound tumor-selective retention. The intratumoral half-life of 6-methylpurine metabolites exceeds 24 hours, whereas the serum half-life is less than 1 hour [1]. This >24-fold differential in residence time enables sustained cytotoxic pressure specifically within the tumor microenvironment while minimizing systemic exposure. Furthermore, metabolite concentrations in PNP-expressing tumors are 5- to 6-fold higher than in control tumors, confirming enzyme-dependent local activation [1]. This pharmacokinetic profile is the mechanistic basis for the strong in vivo bystander killing effect observed with the E. coli PNP/6-methylpurine system.

Pharmacokinetics Suicide gene therapy Tumor targeting

6-Methylpurine β-D-Riboside vs. α-D-Anomer: Stereochemical Determinant of Antitumor Potency

The stereochemical configuration at the anomeric center critically determines the antitumor potency of 6-methylpurine riboside. In a comparative evaluation across five human tumor cell lines, β-D-6-methylpurine riboside (β-D-MPR) exhibited IC50 values ranging from 6 to 34 nM, demonstrating high potency [1]. In contrast, the α-D-anomer (α-D-MPR) was significantly less active, with IC50 values ranging from 1.47 to 4.83 μM [1]. This represents an approximately 140- to 245-fold potency differential favoring the β-D-anomer.

Nucleoside anomers Antitumor activity Structure-activity relationship

Optimal Research and Industrial Use Cases for 6-Methylpurine Based on Quantitative Evidence


Suicide Gene Therapy Research Requiring Long-Acting Cytotoxic Effectors

6-Methylpurine is the effector molecule of choice for E. coli PNP-based suicide gene therapy strategies targeting slow-growing or non-proliferating tumors. The intracellular triphosphate half-life of approximately 48 hours in human cells, combined with >24-hour intratumoral retention versus <1-hour serum clearance, enables sustained local cytotoxicity following a single prodrug administration [1]. This pharmacokinetic profile is unmatched by 2-fluoroadenine (F-ATP half-life ≈ 5 hours), making MeP uniquely suited for experimental models where prolonged bystander killing is essential [2].

Microbial Genetics: APRT Mutant Selection and Characterization

6-Methylpurine serves as a discriminating selection agent for isolating and characterizing adenine phosphoribosyltransferase (APRT) mutants in E. coli and other microorganisms. Unlike 2,6-diaminopurine or 6-methylaminopurine, which exhibit uniform cross-resistance or differential utilization patterns, 6-methylpurine resistance phenotypes vary among independently isolated apt mutants, enabling finer genetic discrimination of APRT functional status [3]. This property makes 6-methylpurine the preferred compound for forward genetic screens examining purine salvage pathway integrity.

Synthesis of β-D-Anomer-Specific 6-Methylpurine Nucleosides for Antitumor Screening

For research involving 6-methylpurine nucleosides as antitumor agents, procurement or synthesis must prioritize the β-D-anomer. Direct comparative data across five human tumor cell lines demonstrate that β-D-6-methylpurine riboside exhibits IC50 values of 6–34 nM, whereas the α-D-anomer is 140- to 245-fold less potent (IC50 1.47–4.83 μM) [4]. Any experimental protocol using 6-methylpurine riboside must specify and verify anomeric purity to ensure reproducible biological activity.

High-Yield Synthesis of 6-Methylpurine Nucleosides via Palladium-Catalyzed Cross-Coupling

Researchers synthesizing 6-methylpurine nucleoside derivatives should employ the (Ph3P)4Pd-catalyzed cross-coupling of CH3ZnBr with 6-chloropurine derivatives, which provides high-yield access to 6-methylpurine and its 9-substituted nucleosides [5]. The alternative dimethyl sulfate methylation route (50-60% yield) should be reserved for scenarios where organometallic reagents are contraindicated. The high-yielding palladium-catalyzed route is particularly critical when producing material for in vivo studies, which require significant quantities of 9-(2-deoxy-β-D-ribofuranosyl)-6-methylpurine (MeP-dR) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.